6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
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Overview
Description
6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is an organic compound with the molecular formula C11H16ClN and a molecular weight of 197.71 g/mol . This compound is a derivative of tetrahydronaphthalenamine, characterized by the presence of a methyl group at the 6th position and an amine group at the 1st position, forming a hydrochloride salt. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves the reduction of naphthalenone derivatives. One common method is the catalytic hydrogenation of 6-methyl-1,2,3,4-tetrahydronaphthalen-1-one using hydrogen gas in the presence of a palladium or platinum catalyst[2][2]. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes, utilizing high-pressure hydrogen gas and robust catalytic systems to ensure efficient conversion. The final product is purified through crystallization or other separation techniques to achieve the desired purity and quality.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride undergoes various chemical reactions, including:
Acylation: Reaction with carboxylic acids or acid chlorides to form amides.
Alkylation: Reaction with alkylating agents to form secondary or tertiary amines.
Electrophilic Aromatic Substitution: The aromatic ring can undergo nitration, halogenation, or Friedel-Crafts reactions under specific conditions.
Common Reagents and Conditions
Acylation: Common reagents include acyl chlorides and anhydrides, often in the presence of a base such as pyridine.
Alkylation: Alkyl halides or sulfonates are typically used as alkylating agents, with bases like sodium hydride or potassium carbonate.
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration, halogens for halogenation, and aluminum chloride for Friedel-Crafts reactions.
Major Products
The major products formed from these reactions include amides, secondary or tertiary amines, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. While detailed studies on this compound are limited, it is believed to interact with neurotransmitter systems and receptors, potentially influencing neurological and physiological processes . Further research is needed to elucidate its exact mechanism of action and therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine: A similar compound with a methyl group at the 1st position instead of the 6th position.
6-Bromo-8-methyl-1,2,3,4-tetrahydronaphthalen-1-amine: A brominated derivative with additional substituents on the aromatic ring.
Uniqueness
6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 6th position and the formation of a hydrochloride salt contribute to its stability and reactivity, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-8-5-6-10-9(7-8)3-2-4-11(10)12;/h5-7,11H,2-4,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYOOUVGXRQAUTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(CCC2)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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